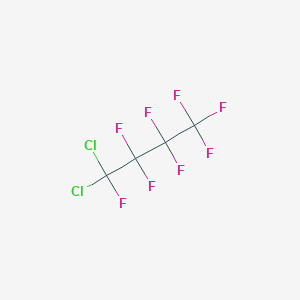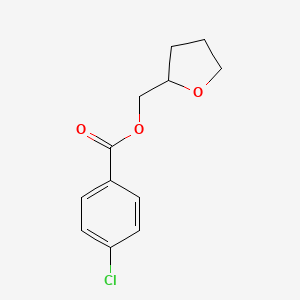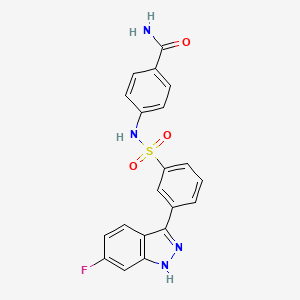
MEK4 inhibitor-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MEK4 inhibitor-2 is a compound that targets mitogen-activated protein kinase kinase 4 (MEK4), also known as mitogen-activated protein kinase kinase 4. MEK4 is a dual-specificity protein kinase that phosphorylates and regulates both c-Jun N-terminal kinase and p38 mitogen-activated protein kinase signaling pathways. These pathways play crucial roles in cell proliferation, differentiation, and apoptosis. Overexpression of MEK4 has been associated with aggressive cancer types, making this compound a promising candidate for cancer therapeutics and other diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MEK4 inhibitor-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through reactions such as nucleophilic substitution, oxidation, and reduction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
MEK4 inhibitor-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions are typically intermediates that are further modified to yield the final this compound compound. These intermediates may include various functionalized aromatic rings, heterocycles, and aliphatic chains.
科学的研究の応用
MEK4 inhibitor-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MEK4 signaling pathway and its role in various cellular processes.
Biology: Employed in cell culture experiments to investigate the effects of MEK4 inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating aggressive cancers, such as metastatic prostate and ovarian cancer, and triple-negative breast cancer.
Industry: Utilized in drug discovery and development programs to identify new MEK4 inhibitors with improved efficacy and safety profiles.
作用機序
MEK4 inhibitor-2 exerts its effects by binding to the active site of MEK4, thereby preventing its phosphorylation and activation. This inhibition disrupts the downstream signaling pathways mediated by c-Jun N-terminal kinase and p38 mitogen-activated protein kinase, leading to reduced cell proliferation and increased apoptosis. The molecular targets of this compound include specific amino acid residues within the kinase domain of MEK4, which are critical for its enzymatic activity.
類似化合物との比較
MEK4 inhibitor-2 can be compared with other MEK inhibitors, such as trametinib, cobimetinib, selumetinib, and binimetinib. While these inhibitors also target the mitogen-activated protein kinase kinase family, this compound is unique in its specificity for MEK4. This specificity allows for more targeted inhibition of the MEK4 signaling pathway, potentially reducing off-target effects and improving therapeutic outcomes.
List of Similar Compounds
- Trametinib
- Cobimetinib
- Selumetinib
- Binimetinib
特性
分子式 |
C20H15FN4O3S |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
4-[[3-(6-fluoro-1H-indazol-3-yl)phenyl]sulfonylamino]benzamide |
InChI |
InChI=1S/C20H15FN4O3S/c21-14-6-9-17-18(11-14)23-24-19(17)13-2-1-3-16(10-13)29(27,28)25-15-7-4-12(5-8-15)20(22)26/h1-11,25H,(H2,22,26)(H,23,24) |
InChIキー |
CPIXJBLUTUTAEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)C3=NNC4=C3C=CC(=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


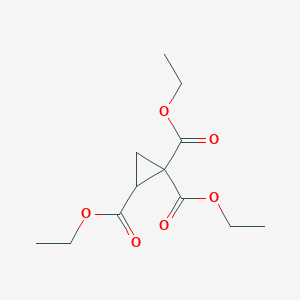
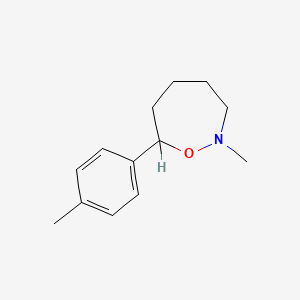
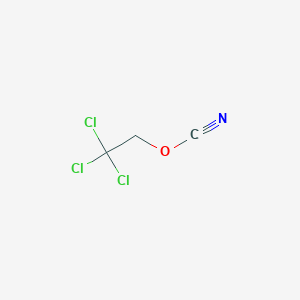
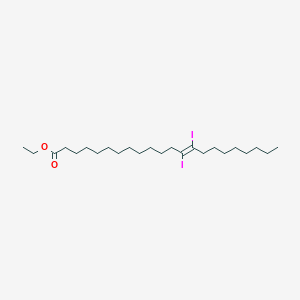
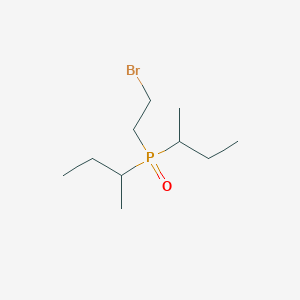
![4-[1-(2-Piperazinyl)butyl]benzoic acid](/img/structure/B14746096.png)
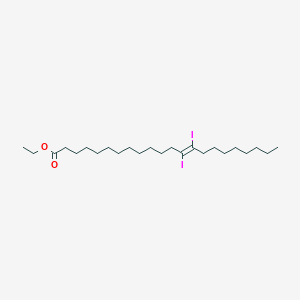
![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one](/img/structure/B14746122.png)
![(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B14746130.png)
![(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14746144.png)
![3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene](/img/structure/B14746147.png)
![6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-](/img/structure/B14746163.png)
